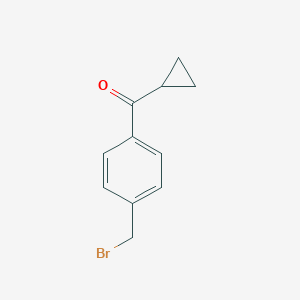

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone

Descripción general

Descripción

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . It is characterized by a bromomethyl group attached to a phenyl ring, which is further connected to a cyclopropylmethanone moiety. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.

Métodos De Preparación

The synthesis of (4-(Bromomethyl)phenyl)(cyclopropyl)methanone can be achieved through various synthetic routes. One common method involves the bromination of a precursor compound, such as 4-methylphenyl(cyclopropyl)methanone, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is typically carried out in a halogenated hydrocarbon solvent at elevated temperatures. Industrial production methods may involve similar bromination reactions but are optimized for large-scale production with considerations for cost, yield, and environmental impact .

Análisis De Reacciones Químicas

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products. Common reagents used in these reactions include NBS for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthetic Intermediates

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone serves as an important synthetic intermediate in the production of various pharmaceuticals. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility is critical in the synthesis of complex molecules used in medicinal chemistry.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit biological activity, making them candidates for further pharmacological studies. The cyclopropyl group is often associated with enhanced metabolic stability and bioactivity in drug candidates. Thus, derivatives of this compound may be explored for their potential therapeutic effects against various diseases.

Material Science

In material science, this compound can be utilized to synthesize polymers or coatings that require specific mechanical or chemical properties. The bromomethyl functionality can facilitate cross-linking reactions, enhancing the material's durability and performance.

Biochemical Pathway Exploration

The compound's structure allows it to be used as a tool in biochemical pathway explorations. By modifying its structure, researchers can study the interactions within specific metabolic pathways, contributing to a better understanding of cellular processes and disease mechanisms.

Case Study 1: Synthesis of Novel Anticancer Agents

A study focused on synthesizing novel anticancer agents utilized this compound as a key intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential of this compound in developing new cancer therapies.

Case Study 2: Development of Antimicrobial Agents

Research has also explored the antimicrobial properties of derivatives synthesized from this compound. Modifications to the cyclopropyl ring led to compounds with enhanced activity against resistant bacterial strains, indicating its importance in addressing antibiotic resistance.

Mecanismo De Acción

The mechanism of action of (4-(Bromomethyl)phenyl)(cyclopropyl)methanone involves its ability to form covalent bonds with target molecules. The bromomethyl group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modification. This property is particularly useful in the design of chemical probes for studying protein interactions and functions . The molecular targets and pathways involved depend on the specific application and the nature of the target biomolecules.

Comparación Con Compuestos Similares

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone can be compared with other similar compounds, such as:

(4-Bromophenyl)(cyclopropyl)methanone: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and applications.

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound contains an additional alkyne group, making it useful in click chemistry applications.

(4-(Aminomethyl)phenyl)(cyclopropyl)methanone:

These comparisons highlight the unique features of this compound, particularly its bromomethyl group, which offers versatile reactivity for various synthetic and research applications.

Actividad Biológica

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article provides a detailed overview of its biological properties, including its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 253.14 g/mol

- CAS Number : 35981-66-9

The compound features a bromomethyl group attached to a phenyl ring and a cyclopropyl group, which may contribute to its unique biological activities.

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties. It has been studied as part of a series of compounds targeting viral entry mechanisms, particularly in the context of filovirus infections such as Ebola and Marburg viruses. The compound has shown promising results in inhibiting viral entry into host cells, with effective concentrations (EC) reported below 10 μM in vitro assays using pseudoviruses .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions. The selectivity profile indicates that while it inhibits CYP1A2 and CYP2D6, it does not significantly affect CYP2C19, CYP2C9, or CYP3A4 . This selectivity is beneficial for minimizing adverse interactions when used in therapeutic settings.

Lipophilicity and Permeability

The lipophilicity of this compound is characterized by various Log P values:

- Log Po/w (iLOGP) : 2.42

- Log Po/w (XLOGP3) : 2.62

- Log Po/w (WLOGP) : 2.96

These values suggest that the compound has moderate lipophilicity, which is favorable for membrane permeability and bioavailability .

Study on Antiviral Efficacy

In a study evaluating the antiviral efficacy of various compounds against Ebola virus entry, this compound was included in a library of small molecules. It demonstrated significant inhibition of viral entry with EC values comparable to known antiviral agents. The structural modifications around the bromomethyl and cyclopropyl groups were found to enhance potency against the virus .

Pharmacokinetic Profile

The pharmacokinetic properties of the compound were assessed through various models. It was found to be a blood-brain barrier (BBB) permeant but not a substrate for P-glycoprotein (P-gp), indicating potential central nervous system activity without significant efflux from the brain .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Effective against Ebola and Marburg viruses |

| Enzyme Inhibition | Inhibits CYP1A2 and CYP2D6; no effect on CYP2C19/2C9/3A4 |

| Lipophilicity | Moderate (Log Po/w values between 2.42 - 2.96) |

| BBB Permeability | Yes |

| P-gp Substrate | No |

Propiedades

IUPAC Name |

[4-(bromomethyl)phenyl]-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDFDRURELYOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701262646 | |

| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35981-66-9 | |

| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35981-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.